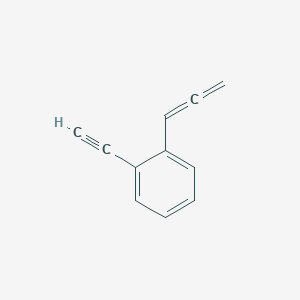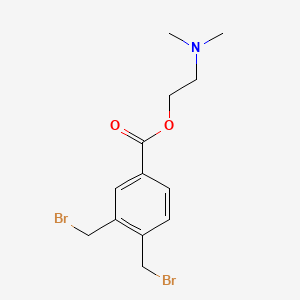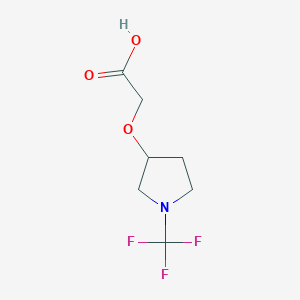
Methyl 2-hydrazino-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydrazino-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C6H8N4O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydrazino-5-pyrimidinecarboxylate typically involves the reaction of methyl esters of 2-substituted 5-pyrimidinecarboxylic acids with hydrazine hydrate. The reaction is carried out at low temperatures, usually between 0-5°C, to ensure the nucleophilic substitution of readily eliminating groups at the position 2 of the pyrimidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydrazino-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydrazino group can participate in nucleophilic substitution reactions, replacing other substituents on the pyrimidine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrazine hydrate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions may produce oxidized forms of the compound.
Applications De Recherche Scientifique
Methyl 2-hydrazino-5-pyrimidinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with potential antiviral, anticancer, and antimicrobial properties.
Biological Research: The compound is studied for its potential neuroprotective and anti-neuroinflammatory effects, making it a candidate for research into treatments for neurodegenerative diseases.
Materials Science: It is used in the development of new materials with specific chemical properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of Methyl 2-hydrazino-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, the compound inhibits endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions help reduce neuronal damage and inflammation, providing potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 2-hydrazino-5-pyrimidinecarboxylate include other pyrimidine derivatives such as:
- Methyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
Uniqueness
This compound is unique due to its specific hydrazino substitution at the 2-position of the pyrimidine ring. This substitution imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
38373-50-1 |
|---|---|
Formule moléculaire |
C6H8N4O2 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
methyl 2-hydrazinylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-12-5(11)4-2-8-6(10-7)9-3-4/h2-3H,7H2,1H3,(H,8,9,10) |
Clé InChI |
YRZJVIZAAMAPCK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(N=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


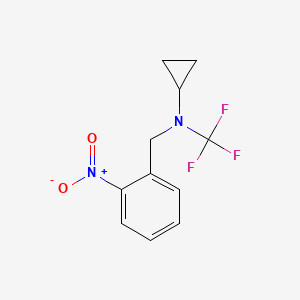

![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)

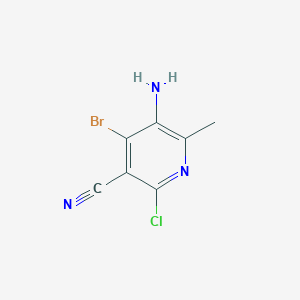
![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
![1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)](/img/structure/B13948922.png)
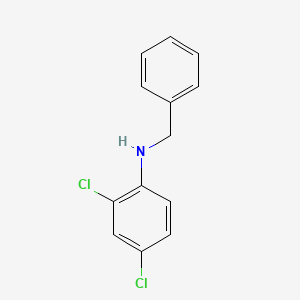

![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)
![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
